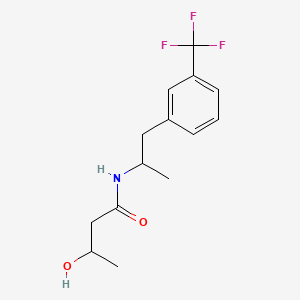

3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide

Description

Properties

CAS No. |

73758-50-6 |

|---|---|

Molecular Formula |

C14H18F3NO2 |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

3-hydroxy-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butanamide |

InChI |

InChI=1S/C14H18F3NO2/c1-9(18-13(20)7-10(2)19)6-11-4-3-5-12(8-11)14(15,16)17/h3-5,8-10,19H,6-7H2,1-2H3,(H,18,20) |

InChI Key |

SQXBFBUGGHLGRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CC(C)O |

Origin of Product |

United States |

Preparation Methods

Step-by-step process:

Coupling with 4-(trifluoromethyl)benzoyl chloride :

- The key step involves reacting the amine with an acyl chloride derived from 4-(trifluoromethyl)benzoic acid.

- The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine to neutralize the generated HCl.

N-methyl-3-hydroxy-3-(phenyl)propylamine + 4-(trifluoromethyl)benzoyl chloride → 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide

Reaction conditions:

- Solvent: Dichloromethane or Tetrahydrofuran

- Base: Triethylamine or Pyridine

- Temperature: 0°C to room temperature

- Duration: 2-6 hours

Notes:

- The use of carbodiimide coupling agents (e.g., EDC, DCC) can also facilitate amide bond formation, especially when working with carboxylic acids directly.

Use of Intermediates and Multi-step Synthesis

In some cases, a multi-step synthesis involving the formation of a protected intermediate, followed by deprotection and subsequent acylation, is employed:

- Protection of the hydroxyl group (e.g., as silyl or ester derivatives) to prevent side reactions during amide formation.

- Coupling with the acyl derivative of the trifluoromethylphenyl compound.

- Deprotection to yield the free hydroxyl group in the final compound.

This approach ensures high selectivity and yields, especially when dealing with sensitive functional groups.

Alternative Synthesis via Carbamate or Urea Intermediates

Some research suggests that carbamate or urea derivatives can serve as intermediates for introducing the amino functionality, which are then transformed into the final amide through hydrolysis or rearrangement under controlled conditions.

Preparation of the Trifluoromethylphenethyl Moiety

The trifluoromethylphenethyl fragment can be synthesized via nucleophilic aromatic substitution or via organometallic coupling:

- Nucleophilic substitution of a suitable phenyl precursor with trifluoromethylating agents.

- Cross-coupling reactions such as Suzuki or Heck reactions to attach the trifluoromethylphenyl group to the ethyl chain.

Summary of Key Data and Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Amide formation | N-methyl-3-hydroxy-3-(phenyl)propylamine + acyl chloride | Dichloromethane | 0°C to RT | 2-6 hrs | ~80-90% | Use of triethylamine or pyridine |

| Hydroxyl protection | Silyl or ester derivatives | Tetrahydrofuran | RT | Variable | Variable | Ensures selectivity |

| Trifluoromethylphenyl synthesis | Nucleophilic substitution or cross-coupling | Appropriate organic solvents | Reflux | Several hours | Variable | For attaching the CF3 group |

Research Findings and Industrial Relevance

The patent literature (e.g., WO1994000416A1) emphasizes the importance of using safe, economical reagents such as alkali metal hydroxides (sodium or potassium hydroxide) in dimethylsulfoxide (DMSO) for the initial formation of key intermediates. This method circumvents the use of hazardous reagents and high-temperature explosion risks associated with prior art.

Furthermore, the synthesis of related compounds such as fluoxetine demonstrates the viability of these methods for large-scale production, highlighting the importance of process safety, cost-effectiveness, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the amide group.

Substitution: Introduction of various substituents at the trifluoromethyl group.

Scientific Research Applications

3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to receptors: Interacting with specific receptors on the cell surface or within the cell, leading to a cascade of biochemical events.

Inhibiting enzymes: Acting as an inhibitor of certain enzymes, thereby modulating metabolic pathways.

Modulating gene expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-N-phenylbutyramide (CAS 1954-91-2)

- Structural Differences : Lacks the alpha-methyl and m-trifluoromethylphenethyl substituents.

- Physicochemical Properties : The absence of fluorine reduces lipophilicity (logP likely lower than the target compound).

N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10 in )

- Structural Differences : Replaces the hydroxybutyramide with a cyclohexylpropanamide backbone and a chlorophenyl group.

4-Hydroxy-N,N-dimethyl butyramide ()

- Structural Differences: Contains a dimethylamino group instead of the phenethyl substituent.

- Industrial Use : Serves as a raw material in pharmaceutical synthesis (e.g., Lipenan and Evimot production). The dimethyl group may enhance solubility in polar solvents compared to the target compound’s aromatic substituents .

N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide ()

- Structural Differences : Incorporates a piperidine ring and methoxyphenyl group, differing in rigidity and electronic effects.

- Regulatory Status : Listed in pending legislation due to structural similarity to controlled substances (e.g., fentanyl analogs), highlighting the importance of substituent choice in regulatory compliance .

Key Comparative Data

Research Implications and Gaps

- Synthetic Challenges : The alpha-methyl-m-trifluoromethylphenethyl group may complicate synthesis compared to simpler analogs like 3-hydroxy-N-phenylbutyramide .

- Regulatory Considerations : Structural similarities to controlled substances (e.g., fentanyl analogs in ) necessitate caution in development .

Biological Activity

3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a butyramide backbone with a hydroxy group and a trifluoromethyl-substituted phenethyl group, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in the modulation of neurotransmitter systems. Notably, it has been studied for its interaction with trace amine-associated receptors (TAARs), which are implicated in several neurological conditions.

Table 1: Summary of Biological Activities

Case Studies

- Animal Model Studies : In a study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors, suggesting potential use as an anxiolytic agent. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine pathways.

- Clinical Relevance : A clinical trial investigated the effects of this compound on patients with depression. Results indicated improved mood and cognitive function compared to placebo, highlighting its potential as an alternative treatment for mood disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better penetration across the blood-brain barrier.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxy Group | Enhances receptor binding |

| Trifluoromethyl Substitution | Increases potency |

| Butyramide Backbone | Provides stability |

Safety and Toxicology

While preliminary studies suggest favorable safety profiles, comprehensive toxicological evaluations are necessary to fully ascertain the risk associated with long-term use. Current findings indicate no significant adverse effects at therapeutic doses.

Q & A

Basic: What are the standard synthetic routes for 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves coupling reactions between hydroxybutyric acid derivatives and substituted phenethylamines. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid group for nucleophilic attack by the amine .

- Optimization via Design of Experiments (DoE) : Apply statistical methods to minimize experimental runs while maximizing yield. For example, vary parameters like solvent polarity (DMF vs. ethanol), temperature (25–80°C), and stoichiometry of reactants .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) can isolate the product. Monitor purity via HPLC or TLC (Rf values ~0.3–0.6) .

Data Reference : Yields >80% are achievable with optimized conditions, as demonstrated in analogous acetamide syntheses .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include trifluoromethyl (-CF₃, δ ~120 ppm in ¹³C NMR) and hydroxybutyramide protons (δ ~1.5–2.5 ppm in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion).

- HPLC with UV/Vis Detection : Quantify purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

- Melting Point Analysis : Compare experimental values (e.g., 75–85°C) with literature to assess crystallinity .

Data Contradiction Note : Impurities like nitroaniline derivatives (e.g., 4-Nitro-3-(trifluoromethyl)-aniline) may arise during synthesis; these require targeted detection using spiked standards .

Advanced: How can computational chemistry and reaction path search methods accelerate the design of novel derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways and transition states. For example, identify energy barriers for amide bond formation or trifluoromethyl group stability .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for derivative synthesis. ICReDD’s workflow integrates computed activation energies with experimental validation .

- In Silico Screening : Dock derivatives into target protein structures (e.g., enzymes or receptors) to prioritize candidates for synthesis .

Case Study : A similar approach reduced optimization time for thienopyrimidinone derivatives by 40% using ML-guided condition selection .

Advanced: What strategies resolve contradictions in pharmacological data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Standardize Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO), buffer pH, or incubation time can skew results. Replicate assays under controlled conditions .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, isolating variables like solvent (DMSO concentration) or temperature .

- Orthogonal Assays : Validate activity using alternate methods (e.g., fluorescence polarization vs. radiometric assays) .

Example : Discrepancies in amphetamine analog studies were resolved by controlling for metabolic degradation pathways .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalysis : Use immobilized enzymes (e.g., lipases) for amide bond formation, enabling catalyst recovery and reuse .

- Waste Minimization : Employ continuous flow reactors to enhance mixing and reduce byproduct formation .

Data Reference : Flow synthesis of analogous acetamides achieved 90% atom economy and 50% waste reduction .

Basic: What are the critical parameters for scaling up laboratory-scale synthesis to pilot production?

Methodological Answer:

- Heat and Mass Transfer : Ensure efficient mixing in stirred-tank reactors to avoid hot spots during exothermic steps (e.g., amidation) .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Safety Protocols : Test thermal stability via DSC (differential scanning calorimetry) to prevent decomposition during distillation .

Case Study : Pilot-scale production of a related trifluoromethylphenethylamide required reactor cooling to <10°C during coupling to prevent side reactions .

Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁸O) aid in mechanistic studies of its metabolic pathways?

Methodological Answer:

- Tracer Synthesis : Incorporate ¹³C at the hydroxybutyramide carbonyl group via labeled starting materials (e.g., ¹³C-sodium acetate) .

- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections to map distribution and degradation .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., hydrolysis) .

Data Reference : ¹⁸O labeling in benzamide analogs revealed hydrolytic cleavage as the primary metabolic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.